
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is a synthetic organic compound belonging to the class of pyridones. This compound is characterized by its unique structure, which includes a pyridone ring substituted with ethyl, methyl, and butanamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted pyridone with butanoyl chloride to form the butanamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyridone ring to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- N-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
- N-(4-Phenyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)butanamide
Comparison: N-(3-Ethyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide is unique due to the presence of the ethyl group at the 3-position of the pyridone ring. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Propriétés
Numéro CAS |
88061-29-4 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
N-(3-ethyl-6-methyl-2-oxo-1H-pyridin-4-yl)butanamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-6-11(15)14-10-7-8(3)13-12(16)9(10)5-2/h7H,4-6H2,1-3H3,(H2,13,14,15,16) |
Clé InChI |
DVIGRFMZKMSUKV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C(=O)NC(=C1)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


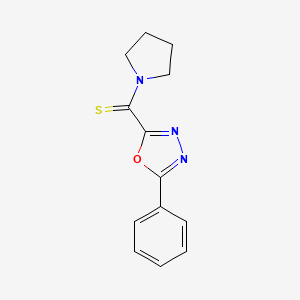
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
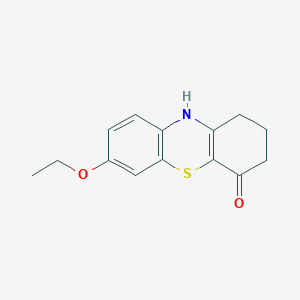
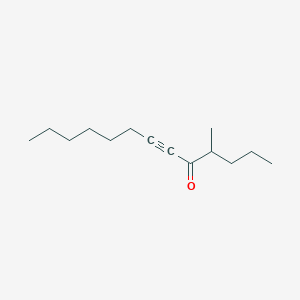

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
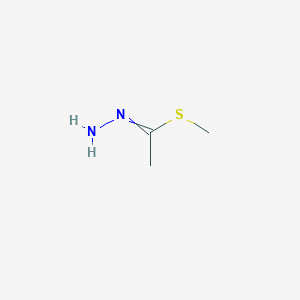
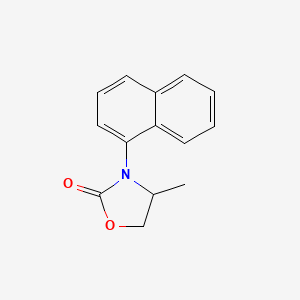
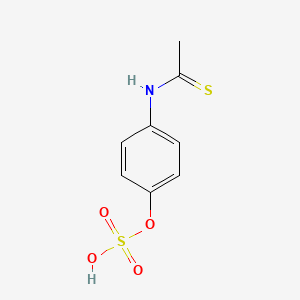
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
